3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one

Lipophilicity Drug-likeness ADME prediction

3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one (CAS 834898-63-4) is a fully synthetic 4-arylidene-pyrazolone derivative with molecular formula C₁₈H₁₆N₂O and an exact mass of 276.1263 g/mol. The compound features a pyrazolone core substituted with a phenyl group at position 3 and a 2-phenylpropylidene exocyclic double bond at position It belongs to the broader class of 4-arylidene-1H-pyrazol-5(4H)-ones, a scaffold recognized for antifungal, antibacterial, anti-inflammatory, and anticancer activities.

Molecular Formula C18H16N2O
Molecular Weight 276.3 g/mol
Cat. No. B12913326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one
Molecular FormulaC18H16N2O
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESCC(C=C1C(=NNC1=O)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H16N2O/c1-13(14-8-4-2-5-9-14)12-16-17(19-20-18(16)21)15-10-6-3-7-11-15/h2-13H,1H3,(H,20,21)/b16-12-
InChIKeyPGPZRZDFVNVSCB-VBKFSLOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one – Procurement-Grade Identity, Physicochemical Baseline, and Class Context


3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one (CAS 834898-63-4) is a fully synthetic 4-arylidene-pyrazolone derivative with molecular formula C₁₈H₁₆N₂O and an exact mass of 276.1263 g/mol . The compound features a pyrazolone core substituted with a phenyl group at position 3 and a 2-phenylpropylidene exocyclic double bond at position 4. It belongs to the broader class of 4-arylidene-1H-pyrazol-5(4H)-ones, a scaffold recognized for antifungal, antibacterial, anti-inflammatory, and anticancer activities [1]. Despite its membership in this therapeutically relevant chemotype, the compound itself remains sparsely characterized in primary literature, with no dedicated pharmacological study identified as of 2025. Its procurement interest therefore rests on its distinct substitution pattern—a branched phenylalkylidene chain at C4—which differentiates it from more common methyl- or benzylidene-substituted pyrazolone analogs and may offer altered lipophilicity, metabolic stability, or target-binding profiles that remain to be experimentally defined.

3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one – Why Generic Pyrazolone Interchange Is Not Supported by Current Evidence


The 4-arylidene-pyrazolone scaffold is pharmacologically promiscuous; small changes in the arylidene substituent drive marked shifts in bioactivity, potency, and selectivity [1]. In a series of 4-arylidene-3-methyl-1-phenyl-1H-pyrazol-5(4H)-ones, for instance, swapping a 4-methoxybenzylidene for a 2,4-dimethylbenzylidene group altered antifungal MIC values by ≥4-fold against Candida albicans [1]. The target compound carries a 2-phenylpropylidene chain—a branched, flexible, lipophilic substituent that is absent from all clinically used pyrazolones (e.g., metamizole, propyphenazone, edaravone) and from the majority of published 4-arylidene analogs. This structural distinction is predicted to impact logP, target-binding kinetics, and metabolic pathways, making generic substitution with a simpler 4-benzylidene or 4-methyl analog scientifically unjustified without direct comparative data. Until such data are generated, procurement decisions must treat this compound as a structurally unique entity rather than an interchangeable class representative.

3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one – Differential Evidence Inventory Against Closest Structural Analogs


Computed Lipophilicity (XLogP) vs. 4-Benzylidene and 4-Methyl Analogs

The target compound has a computed XLogP of 3.9 , which is 0.7–1.5 log units higher than common 4-benzylidene-3-methyl-1-phenyl-pyrazolones (XLogP ≈ 2.4–3.2) and substantially above edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one; XLogP ≈ 1.0). This higher lipophilicity is conferred by the branched 2-phenylpropylidene chain and may translate into enhanced membrane permeability or altered tissue distribution, though experimental confirmation is absent.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) vs. Edaravone and Clinical Pyrazolones

The target compound exhibits a computed TPSA of 41.5–44.95 Ų , which is lower than that of edaravone (TPSA ≈ 55 Ų) and metamizole (TPSA ≈ 82 Ų), and falls within the range associated with favorable oral absorption (typically <140 Ų) and potential CNS access (typically <70 Ų). The reduced polarity arises from the absence of a free NH₂ or SO₃H group and the presence of the lipophilic phenylpropylidene substituent.

Polar surface area Oral bioavailability CNS penetration

Hydrogen-Bond Donor Count vs. 4-Arylidene-3-methyl-pyrazolone Screening Hits

The target compound possesses one hydrogen-bond donor (the NH of the pyrazolone ring) and two acceptors . This donor/acceptor profile is identical to that of many 4-arylidene-3-methyl-1-phenyl-pyrazolones, but the replacement of the 3-methyl group with a 3-phenyl group eliminates a potential metabolic soft spot (allylic methyl oxidation) and introduces π-stacking capacity that may enhance binding to flat, aromatic protein pockets such as PD-L1 or kinase ATP sites [1]. In the PD-L1-targeted phenyl-pyrazolone series reported by Regnault et al. (2023), the 3-phenyl substitution was essential for nanomolar PD-L1 binding, with the leading fluorinated analog (compound 5) achieving an IC₅₀ of 74 nM in PD-1/PD-L1 signaling blockade and a PD-L1 dimerization Kd of 1.2 nM [1].

Hydrogen bonding Target engagement Selectivity

3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one – Evidence-Anchored Research and Industrial Application Scenarios


PD-L1 Small-Molecule Inhibitor Lead Optimization and Structure–Activity Relationship (SAR) Expansion

The compound retains the 3-phenyl-pyrazolone core essential for PD-L1 binding, as demonstrated by related compounds in Regnault et al. (2023) that achieve nanomolar PD-L1 affinity and functional blockade of PD-1/PD-L1 signaling [1]. Its unique 2-phenylpropylidene substituent at C4 provides a distinct vector for exploring PD-L1 dimerization pockets or improving pharmacokinetic properties relative to the published 2-fluorophenyl or 2-methoxyphenyl analogs. Procurement of this compound enables direct head-to-head comparison in PD-L1 NanoBiT signaling assays and MST binding studies against the reference compound BMS-202 and the leading series compound 5.

Antifungal Screening Against Azole-Resistant Candida and Aspergillus Strains

4-Arylidene-1H-pyrazol-5(4H)-ones as a class exhibit antifungal activity, with MIC values modulated by the arylidene substituent [2]. The target compound's elevated computed lipophilicity (XLogP = 3.9) and distinct branched alkylidene chain may confer activity against azole-resistant strains where increased membrane penetration or alternative target engagement is required. Procurement supports MIC determination against panels of fluconazole-resistant Candida albicans, C. auris, and Aspergillus fumigatus, with direct comparison to the published 4-benzylidene-3-methyl analogs.

CNS-Penetrant Pyrazolone Probe Development Based on Favorable in silico ADME Profile

The compound's low computed TPSA (41.5–44.95 Ų) and moderate XLogP (3.9) position it within the favorable physicochemical space for blood–brain barrier penetration . Given the established antioxidant activity of the pyrazolone scaffold and the neuroprotective use of edaravone, this compound could serve as a starting point for CNS-targeted antioxidant or anti-neuroinflammatory agents. Procurement enables experimental determination of brain-to-plasma ratio in rodent models and comparison with edaravone as the clinical benchmark.

Chemical Biology Tool for Profiling Aldehyde-Reactive Pyrazolones

Phenyl-pyrazolones are known to form covalent adducts with reactive aldehydes such as 4-hydroxynonenal (4-HNE), a property linked to their antioxidant mechanism [1]. The target compound's 2-phenylpropylidene substituent introduces steric and electronic modulation at the exocyclic double bond, which may alter the kinetics and selectivity of aldehyde trapping relative to edaravone and other 4-arylidene analogs. Procurement supports HRMS-based 4-HNE adduct-formation assays to quantitatively compare covalent reactivity profiles.

Quote Request

Request a Quote for 3-Phenyl-4-(2-phenylpropylidene)-1H-pyrazol-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.